CAY10746: A Potent and Selective Rho-Kinase (ROCK) Inhibitor
CAY10746: A Potent and Selective Rho-Kinase (ROCK) Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CAY10746 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. CAY10746 has demonstrated significant therapeutic potential in preclinical models, particularly in the context of diabetic retinopathy, by mitigating cellular processes such as migration, apoptosis, and oxidative stress. Its high selectivity for ROCK kinases makes it a valuable tool for researchers studying Rho-kinase signaling and a promising candidate for further drug development.
Core Mechanism of Action
CAY10746 exerts its biological effects through the direct inhibition of ROCK1 and ROCK2. These serine/threonine kinases are key downstream effectors of the small GTPase RhoA and play a crucial role in regulating a variety of cellular functions, including cytoskeletal dynamics, cell adhesion, migration, and apoptosis. The inhibitory action of CAY10746 on ROCK kinases prevents the phosphorylation of their downstream substrates, thereby modulating these cellular processes.
Signaling Pathway
The canonical RhoA/ROCK signaling pathway, and the inhibitory effect of CAY10746, is depicted below. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK then phosphorylates numerous downstream targets, including Myosin Phosphatase Target Subunit 1 (MYPT1) and LIM kinase 2 (LIMK2). Phosphorylation of MYPT1 inhibits myosin light chain phosphatase activity, leading to increased myosin light chain phosphorylation, stress fiber formation, and cell contraction. CAY10746, by binding to the ATP-binding site of ROCK, prevents these phosphorylation events.
Figure 1: CAY10746 inhibits the RhoA/ROCK signaling pathway.
Quantitative Data
The inhibitory activity and selectivity of CAY10746 have been characterized through various in vitro kinase assays. The following table summarizes the key quantitative data.
| Target Kinase | IC50 (nM) | Reference |
| ROCK1 | 14 | [1] |
| ROCK2 | 3 | [1][2] |
| LIMK2 | 46 | [1] |
| PKG1α | 517 | [1] |
| PKG1β | 660 | [1] |
| Aurora A | 1,072 | [1] |
| Aurora B | 1,239 | [1] |
| PKA | >10,000 | [1] |
| 387 other kinases | >10,000 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of CAY10746.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CAY10746 against a panel of protein kinases.
Methodology:
-
Recombinant human kinases (ROCK1, ROCK2, etc.) are incubated with a specific peptide substrate and ATP in a suitable reaction buffer.
-
CAY10746 is added to the reaction mixture at a range of concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), which measures the amount of ADP produced.
-
The percentage of kinase activity inhibition is calculated for each concentration of CAY10746 relative to a vehicle control (e.g., DMSO).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Western Blot Analysis of MYPT1 Phosphorylation
Objective: To assess the in-cell activity of CAY10746 by measuring the phosphorylation of the ROCK substrate, MYPT1.
Methodology:
-
Cell Culture and Treatment: Human neuroblastoma cells (SH-SY5Y) are cultured in appropriate media.[2] Cells are then treated with varying concentrations of CAY10746 (e.g., 0.1, 1, and 10 µM) for different durations (e.g., 0.25, 1, 2, and 4 hours).[2]
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated MYPT1 (p-MYPT1) and total MYPT1. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using densitometry software. The ratio of p-MYPT1 to total MYPT1 is calculated to determine the effect of CAY10746 on MYPT1 phosphorylation.
Cell Migration Assay (Wound Healing Assay)
Objective: To evaluate the effect of CAY10746 on endothelial cell migration.
Methodology:
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded in a multi-well plate and grown to confluence.[1]
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove detached cells and then incubated with culture medium containing CAY10746 (e.g., 1 µM) or a vehicle control.[1][2]
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 24, and 36 hours) using a microscope.[2]
-
Data Analysis: The area of the wound is measured at each time point. The rate of wound closure is calculated to determine the effect of CAY10746 on cell migration. A significant reduction in the rate of wound healing in the presence of CAY10746 indicates inhibition of cell migration.[2]
In Vitro and Ex Vivo Efficacy
CAY10746 has demonstrated significant protective effects in models of diabetic retinopathy. In vitro, treatment with 1 µM CAY10746 protects retinal neurons from high glucose-induced oxidative stress and apoptosis-mediated cell death.[2] Furthermore, in ex vivo retinal explant models, CAY10746 at the same concentration suppresses the proliferation of Müller cells and promotes the regression of vascular vessels under high glucose conditions.[2] These findings highlight the therapeutic potential of CAY10746 in diseases characterized by pathological angiogenesis and neuronal damage.
